4-Bromo-5-fluoro-2-iodobenzyl alcohol
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Overview
Description
4-Bromo-5-fluoro-2-iodobenzyl alcohol is a halogenated aromatic compound characterized by the presence of bromine, fluorine, and iodine atoms on a benzene ring, along with a benzyl alcohol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-fluoro-2-iodobenzyl alcohol typically involves halogenation reactions starting from benzene or its derivatives One common method is the sequential halogenation of benzene, where the benzene ring is first brominated, followed by fluorination and iodination
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using bromine, fluorine, and iodine gases or their respective compounds. The reactions are carried out under controlled conditions to ensure the selective introduction of halogens and the formation of the benzyl alcohol group.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-fluoro-2-iodobenzyl alcohol can undergo various chemical reactions, including:
Oxidation: The benzyl alcohol group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The halogenated benzene ring can undergo reduction reactions to remove halogen atoms.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromyl chloride (CrO2Cl2) and manganese dioxide (MnO2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Electrophilic substitution reactions often use strong acids like sulfuric acid (H2SO4) and Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Dibromobenzene, diiodobenzene.
Substitution: Nitrobenzene, chlorobenzene.
Scientific Research Applications
4-Bromo-5-fluoro-2-iodobenzyl alcohol has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Bromo-5-fluoro-2-iodobenzyl alcohol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-Bromo-5-iodobenzyl alcohol
4-Bromo-2-fluoro-5-iodobenzyl alcohol
4-Bromo-5-fluoro-2-chlorobenzyl alcohol
Uniqueness: 4-Bromo-5-fluoro-2-iodobenzyl alcohol is unique due to its specific halogenation pattern, which influences its reactivity and potential applications. The presence of both fluorine and iodine on the benzene ring, along with the benzyl alcohol group, makes it distinct from other similar compounds.
Properties
IUPAC Name |
(4-bromo-5-fluoro-2-iodophenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFIO/c8-5-2-7(10)4(3-11)1-6(5)9/h1-2,11H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRFZQUERHSXEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)I)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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